
1-Isobutyl-4-piperonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-4-piperonylpiperazine is a chemical compound belonging to the piperazine class. It consists of 24 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-Isobutyl-4-piperonylpiperazine, can be achieved through various methods. One practical method involves the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . Another approach includes the use of a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of readily available reactants and operational simplicity. For example, a visible-light-promoted decarboxylative annulation protocol can be employed to produce piperazines under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-4-piperonylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include diisobutylaluminium hydride (DIBAL-H) for reduction reactions and boron reagents for Suzuki–Miyaura coupling . The conditions for these reactions are typically mild and environmentally friendly.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions with DIBAL-H can yield aldehydes, while Suzuki–Miyaura coupling can produce various substituted piperazines .
Aplicaciones Científicas De Investigación
1-Isobutyl-4-piperonylpiperazine has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with olfactory systems and ionotropic receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-Piperonylpiperazine
- 1-(2-Pyridyl)piperazine
- 1-(2-Hydroxyethyl)piperazine
- 1-Ethylpiperazine
- 1-Methylpiperazine
Uniqueness: 1-Isobutyl-4-piperonylpiperazine is unique due to its specific isobutyl and piperonyl substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
55436-38-9 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)10-17-5-7-18(8-6-17)11-14-3-4-15-16(9-14)20-12-19-15/h3-4,9,13H,5-8,10-12H2,1-2H3 |
Clave InChI |
VWJJZYQGOKGMAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


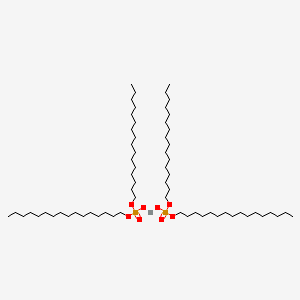
![2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione](/img/structure/B13811287.png)
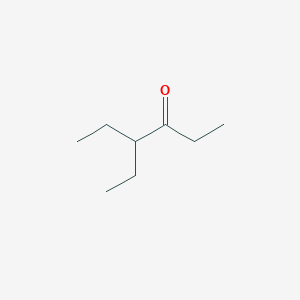
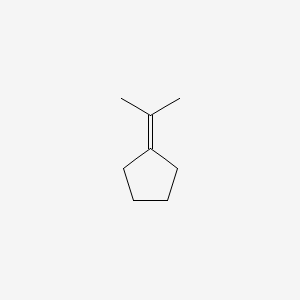
![(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B13811303.png)
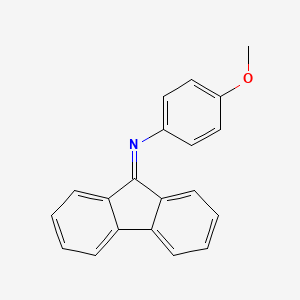
![1-(2,4-Dimethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B13811318.png)
![L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester](/img/structure/B13811328.png)
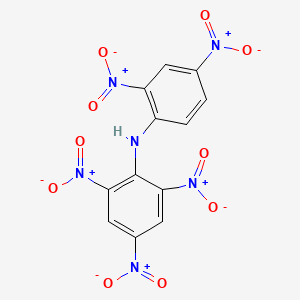
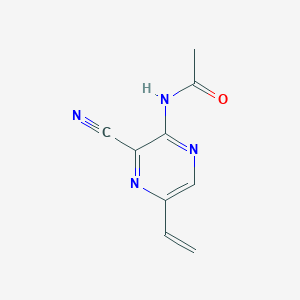
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

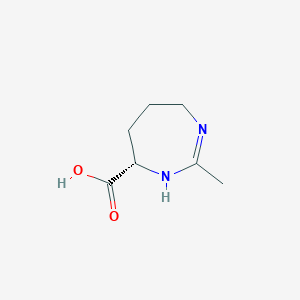
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
